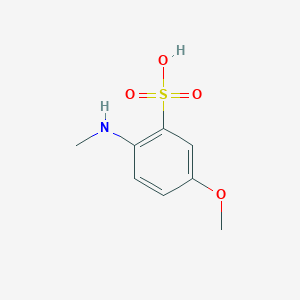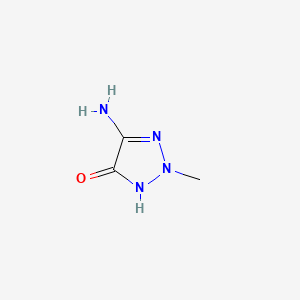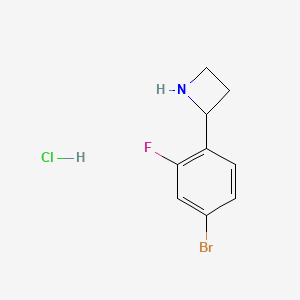
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a 2-methylpentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane can be achieved through several methods:
Alkylation of Cyclobutane: One common method involves the alkylation of cyclobutane with 2-methylpentyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Bromination: Another approach involves the bromination of 1-(2-methylpentyl)cyclobutane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. This is typically achieved using strong bases like potassium tert-butoxide.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide, elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound is used in studies investigating its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane depends on its specific application:
Nucleophilic Substitution: The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Elimination Reactions: The compound undergoes deprotonation, leading to the formation of alkenes through the elimination of hydrogen bromide.
Oxidation: The compound is oxidized to form alcohols or ketones, involving the transfer of electrons and the formation of new oxygen-containing functional groups.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-1-(2-methylpentyl)cyclobutane can be compared with similar compounds such as:
1-(Bromomethyl)cyclobutane: Lacks the 2-methylpentyl group, leading to different reactivity and applications.
1-(Chloromethyl)-1-(2-methylpentyl)cyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and chemical properties.
1-(Bromomethyl)-1-(2-methylhexyl)cyclobutane: Similar structure but with a longer alkyl chain, affecting its physical and chemical properties.
Propriétés
Formule moléculaire |
C11H21Br |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(2-methylpentyl)cyclobutane |
InChI |
InChI=1S/C11H21Br/c1-3-5-10(2)8-11(9-12)6-4-7-11/h10H,3-9H2,1-2H3 |
Clé InChI |
BXFZZHFBRMQACB-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC1(CCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13488837.png)
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)

![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)

![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)



![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)



